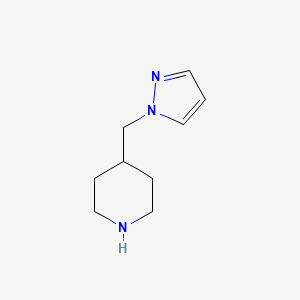
4-(1H-pyrazol-1-ylmethyl)piperidine
Descripción general
Descripción
“4-(1H-pyrazol-1-ylmethyl)piperidine” is a compound with a molecular weight of 165.24 . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H15N3/c1-4-11-12(7-1)8-9-2-5-10-6-3-9/h1,4,7,9-10H,2-3,5-6,8H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . .Aplicaciones Científicas De Investigación
Chemical Inhibitors in Drug Metabolism
Chemical inhibitors, including structures related to "4-(1H-pyrazol-1-ylmethyl)piperidine," play a crucial role in the study of drug metabolism by cytochrome P450 (CYP) enzymes. These inhibitors help decipher the involvement of specific CYP isoforms in the metabolism of drugs, which is critical for predicting drug-drug interactions. The selectivity and potency of such inhibitors are key to understanding the metabolic pathways and interactions of various pharmaceutical compounds (Khojasteh et al., 2011).
Catalysis and Organic Synthesis
Compounds with the pyrazole moiety, akin to "this compound," are significant in the development of hybrid catalysts for synthesizing complex molecules. These catalysts are used in one-pot multicomponent reactions to create diverse chemical structures with potential pharmaceutical applications. The review by Parmar, Vala, and Patel (2023) discusses the application of such catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, highlighting the importance of these compounds in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Anticancer Research
Research into the anticancer activity of quinazoline derivatives has demonstrated the potential of pyrazole-related compounds in blocking pharmacological pathways of various targets. Moorthy et al. (2023) provide insights into how the benzene and/or pyrimidine rings of quinazolines, substituted with groups like pyrazole, can develop novel analogues with anticancer properties. This indicates the flexibility and utility of the pyrazole moiety in designing compounds with potential anticancer activity (Moorthy et al., 2023).
Synthetic Methodologies for Heterocycles
The compound "this compound" can be related to pyrazoles, which are essential in synthesizing various heterocyclic compounds. Sheetal et al. (2018) reviewed the synthesis of novel pyrazole derivatives, highlighting their significant agrochemical and pharmaceutical activities. This showcases the diverse applications of pyrazole derivatives in creating compounds with potential biological activities (Sheetal et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-4-11-12(7-1)8-9-2-5-10-6-3-9/h1,4,7,9-10H,2-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTMCLFJUNUCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956075-57-3 | |
| Record name | 4-(1H-pyrazol-1-ylmethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441664.png)
![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)
![3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride](/img/structure/B1441667.png)

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)




![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)
